N,N-dibenzyl-1-phenylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

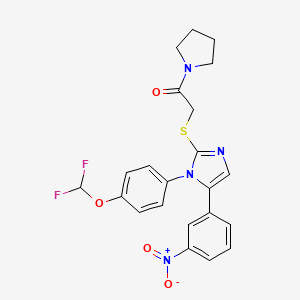

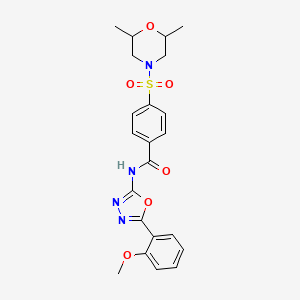

“N,N-dibenzyl-1-phenylmethanesulfonamide” is a chemical compound with the CAS Number: 346727-34-2. It has a molecular weight of 351.47 and its IUPAC name is N,N-dibenzyl (phenyl)methanesulfonamide . It appears as a white solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C21H21NO2S/c23-25 (24,18-21-14-8-3-9-15-21)22 (16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15H,16-18H2 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a white solid . It should be stored at 0-8 C .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

N,N-dibenzyl-1-phenylmethanesulfonamide plays a role in various chemical reactions and synthesis processes. For instance, it is involved in reactions with amines. A study on the reaction of benzyl phenylmethanethiosulfinate with morpholine, a similar compound, resulted in the formation of dibenzyl trisulfide, among other products (Furukawa, Tsuiji, Kojima, & Hayashi, 1973). Additionally, this compound's derivatives, such as phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide, demonstrate high reactivity, as shown by their alkylation of various compounds (Aizina, Levkovskaya, & Rozentsveig, 2012).

Material Science and Corrosion Studies

In material science, especially in the study of corrosion, this compound-related compounds have been examined. A study involving dibenzyl disulfide, a related compound, explored its adsorption on metal surfaces, which is relevant for understanding its role in corrosion inhibition (Ohno, Uehara, & Aramaki, 1993).

Catalysis and Enantioselective Synthesis

The compound and its derivatives have been explored in the context of catalysis and enantioselective synthesis. For example, the use of cyclic N-(arylsulfonyl)amino acids as ligands in the synthesis of functionalized cyclopropanes, where this compound-related structures could be involved, has shown significant enantioselectivity (Davies, Bruzinski, Lake, Kong, & Fall, 1996).

Photoresist and Electron-Resist Materials

In the field of electronics, derivatives of this compound have been studied for their potential as photoresist and electron-resist materials. This application is crucial in the manufacturing of electronic components (Grishina, Tedoradze, & Krivenko, 1994).

Liquefaction of Coal

Additionally, this compound-related compounds have been examined in studies related to the liquefaction of coal, which is significant in the field of energy and fuel research (Olah & Husain, 1984).

Safety and Hazards

Propiedades

IUPAC Name |

N,N-dibenzyl-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2S/c23-25(24,18-21-14-8-3-9-15-21)22(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15H,16-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOVXYMJXKKSOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2403912.png)

![N-(3-chlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403916.png)

![furan-2-yl(4-(7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone](/img/structure/B2403922.png)

![N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2403923.png)

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2403927.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2403928.png)

![1,3-Dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2403929.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2403931.png)